molecular formula C5H7Cl B3045360 1-Chlorobicyclo[1.1.1]pentane CAS No. 10555-50-7

1-Chlorobicyclo[1.1.1]pentane

Cat. No.: B3045360
CAS No.: 10555-50-7
M. Wt: 102.56 g/mol
InChI Key: VLYRDKSOYVWGMO-UHFFFAOYSA-N
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Description

1-Chlorobicyclo[1.1.1]pentane is a highly strained carbocyclic compound characterized by its unique bicyclo[1.1.1]pentane framework. This structure consists of three carbon atoms forming a triangular prism with a chlorine atom attached to one of the bridgehead carbons. The compound’s high strain energy and unusual geometry make it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[1.1.1]pentane can be synthesized through various methods, primarily involving the manipulation of [1.1.1]propellane. One common approach is the radical chlorination of bicyclo[1.1.1]pentane using chlorine gas under ultraviolet light. This method ensures the selective chlorination at the bridgehead position, yielding this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in radical reactions and photoredox catalysis have made it possible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chlorobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chlorobicyclo[1.1.1]pentane primarily involves its ability to undergo various chemical transformations due to its strained structure. The compound’s high strain energy facilitates reactions that would be less favorable in less strained systems. The molecular targets and pathways involved depend on the specific derivatives and their applications. For example, in drug design, bicyclo[1.1.1]pentane derivatives can interact with biological targets such as enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Chlorobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable compound for studying substitution reactions and developing new synthetic methodologies .

Properties

IUPAC Name

1-chlorobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRDKSOYVWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567550
Record name 1-Chlorobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10555-50-7
Record name 1-Chlorobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chlorobicyclo[1.1.1]pentane
Reactant of Route 2
Reactant of Route 2
1-Chlorobicyclo[1.1.1]pentane
Reactant of Route 3
1-Chlorobicyclo[1.1.1]pentane
Reactant of Route 4
1-Chlorobicyclo[1.1.1]pentane
Reactant of Route 5
1-Chlorobicyclo[1.1.1]pentane
Reactant of Route 6
1-Chlorobicyclo[1.1.1]pentane

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